Atenololbeta-D-Glucuronide
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Overview
Description
Atenolol is a synthetic beta-1 selective blocker used in the management of hypertension and chronic angina, and to reduce mortality in known or suspected myocardial infarction in hemodynamically stable patients . It is a cardioselective beta-blocker used in a variety of cardiovascular conditions .
Synthesis Analysis
The synthesis of related compounds like D-glucuronic acid has been explored using biological methods, which are considered high efficiency and environmentally friendly . Techniques like microbial biotransformation, mammalian S9/microsome preparations, and late-stage chemical synthesis screens have been used .Molecular Structure Analysis
While specific molecular structure analysis for Atenololbeta-D-Glucuronide is not available, tools like MolView can be used to convert a drawn molecule into a 3D model for analysis .Chemical Reactions Analysis
Atenolol undergoes a hydroxylation reaction at the carbon between the amide and benzene groups. The only other metabolite to be confirmed is a glucuronide conjugate .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques, including thermogravimetric analysis (TGA) and differential thermal analysis (DTA) .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[1-[4-(2-amino-2-oxoethyl)phenoxy]-3-(propan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O9/c1-10(2)22-8-13(9-29-12-5-3-11(4-6-12)7-14(21)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h3-6,10,13,15-18,20,22,24-26H,7-9H2,1-2H3,(H2,21,23)(H,27,28)/t13?,15-,16-,17+,18-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFRIQODZMVHRP-RLYWBOKJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112968 |
Source
|
Record name | 2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl β-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101112968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889359-84-6 |
Source
|
Record name | 2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl β-D-glucopyranosiduronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889359-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl β-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101112968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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